![molecular formula C16H12N2O4S B2576142 N-((5-(噻吩-2-基)异恶唑-3-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 946341-11-3](/img/structure/B2576142.png)

N-((5-(噻吩-2-基)异恶唑-3-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

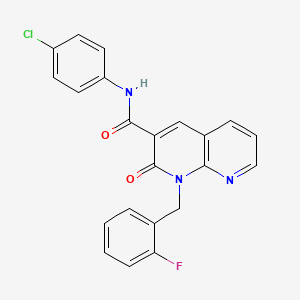

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, also known as TDZD-8, is a synthetic small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TDZD-8 has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes, including glycogen metabolism, gene expression, and apoptosis.

科学研究应用

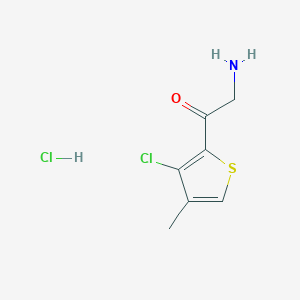

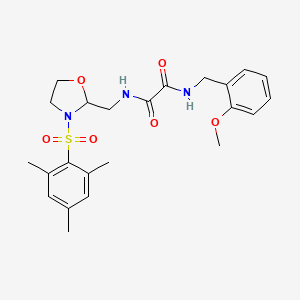

药物设计中的构效关系

研究突出了结构修饰在增强分子效力方面的重要性,对 N2-芳基-3-(异恶唑基磺酰胺基)-2-噻吩甲酰胺的研究证明了它们作为选择性内皮素受体-A 拮抗剂的有效性。芳基的操纵和苯并-[d][1,3]二氧杂环基团的加入对于实现体内活性和中等半衰期至关重要,强调了构效关系在治疗剂开发中的关键作用 (C. Wu 等人,1997)。

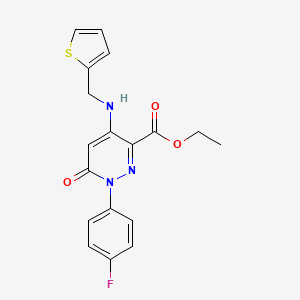

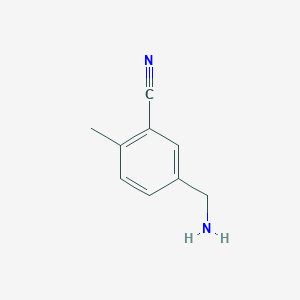

杂环合成技术

杂环化合物的合成是化学研究的一个基本方面,产生噻吩基腙基乙酸酯的方法导致了各种氮亲核试剂。这种合成方法能够生产吡唑、异恶唑和其他衍生物,展示了杂环合成在促进药物化学及其他领域的广泛应用中的多功能性 (R. Mohareb 等人,2004)。

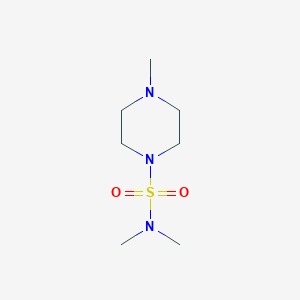

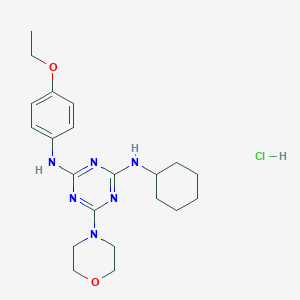

水性介质中的新型合成

据报道,利用水性介质的合成技术取得了进展,展示了通往苯并杂环的有效途径。这些方法突出了环境友好型反应在化学合成领域中的重要性,为复杂分子的创造提供了可持续实践的见解 (H. Z. Boeini & Khadijeh Hajibabaei Najafabadi,2009)。

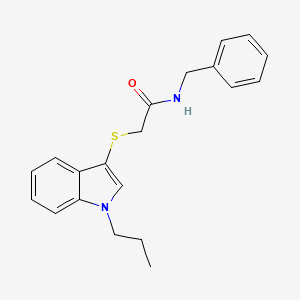

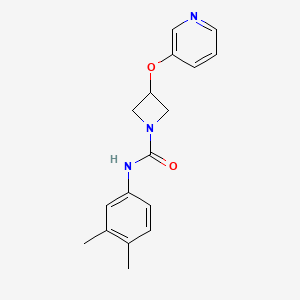

碳酸酐酶抑制剂的治疗用途

含异恶唑的磺酰胺的合成因其对碳酸酐酶 II 和 VII 的有效抑制作用而得到探索,这突出了此类化合物在治疗青光眼和神经性疼痛等疾病中的治疗潜力。这些研究不仅证明了异恶唑化合物的化学多功能性,还证明了它们对医学研究和药物开发的重大意义 (C. Altug 等人,2017)。

作用机制

Target of Action

The compound contains an isoxazole ring, which is a heterocyclic compound consisting of a five-membered ring with three carbon atoms and two heteroatoms, one of which is an oxygen atom and the other is a nitrogen atom . Isoxazole rings are found in a variety of natural products and drugs, and they are known to interact with various biological targets such as enzymes, receptors, and ion channels .

Mode of Action

The mode of action of this compound would depend on its specific biological target. For instance, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a specific metabolite. If it targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor), leading to changes in cell signaling .

Biochemical Pathways

Without specific information about the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Given the presence of the isoxazole ring, it could potentially be involved in a wide range of biochemical processes .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. The presence of functional groups such as the isoxazole ring and the benzodioxole ring in the compound might influence these properties .

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, certain functional groups in the compound might be sensitive to acidic or basic conditions .

属性

IUPAC Name |

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c19-16(10-3-4-12-13(6-10)21-9-20-12)17-8-11-7-14(22-18-11)15-2-1-5-23-15/h1-7H,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGZGTCVRVALOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2576060.png)

![2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2576068.png)